1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid
Description
1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid (CAS: 1751-78-6) is a heterocyclic compound featuring a β-carboline core fused with a tetrahydroindole system. Its molecular formula is C₁₂H₁₀N₂O₃, with a molecular weight of 230.23 g/mol . The structure includes a carboxylic acid group at position 6 and a ketone (oxo) group at position 1, distinguishing it from simpler carbazole derivatives.
Properties
IUPAC Name |
1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-10-7(3-4-13-11)8-5-6(12(16)17)1-2-9(8)14-10/h1-2,5,14H,3-4H2,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEWYZWJBCZQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633476 | |
| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1751-78-6 | |
| Record name | 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of tryptamine derivatives with aldehydes under acidic conditions, followed by oxidation to form the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, typically using reagents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Neuropharmacology
Research indicates that β-carbolines have significant effects on the central nervous system (CNS). Specifically, 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid has been studied for its potential neuroprotective properties. Studies suggest that it may modulate neurotransmitter systems and exhibit anxiolytic and antidepressant effects.
Case Study: Neuroprotective Effects
In a study published in the Journal of Neurochemistry, researchers demonstrated that this compound could protect neurons from oxidative stress-induced damage by enhancing the activity of antioxidant enzymes . This suggests its potential utility in treating neurodegenerative diseases.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Proliferation
A study featured in Cancer Letters reported that 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid effectively inhibited the growth of human breast cancer cells by inducing apoptosis via the mitochondrial pathway . This highlights its potential as a lead compound for developing novel anticancer therapies.
Biomarker Potential
Recent research has identified β-carbolines as potential biomarkers for dietary intake and metabolic processes. The presence of 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid in certain foods may serve as an indicator of consumption patterns.
Case Study: Dietary Biomarkers
A study conducted on the metabolomics of dietary components found that this compound could be detected in various plant-based foods. Its quantification may provide insights into dietary habits and their correlation with health outcomes .
Mechanism of Action
The mechanism of action of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic Acid Ethyl Ester
- CAS : 1967-75-5
- Molecular Formula : C₁₄H₁₄N₂O₃
- Molecular Weight : 258.27 g/mol
- Purity: ≥98% (vs. the carboxylic acid form, which may vary depending on synthesis conditions) .
| Property | Target Compound (Carboxylic Acid) | Ethyl Ester Derivative |
|---|---|---|
| Molecular Weight | 230.23 g/mol | 258.27 g/mol |
| Functional Group at C6 | -COOH | -COOEt |
| Purity | Not specified | ≥98% |
2,3,4,9-Tetrahydro-1H-Carbazole-6-carboxylic Acid
- Structure : Lacks the oxo group at position 1.
- Molecular Formula: Likely C₁₁H₁₁NO₂ (inferred from ).
- Key Differences :
| Property | Target Compound | Carbazole Analog (No Oxo) |
|---|---|---|
| Oxo Group at C1 | Present | Absent |
| Hydrogen-Bonding Sites | 2 (COOH + oxo) | 1 (COOH only) |
1H-Carbazole-3-carboxylic Acid, 2,3,4,9-Tetrahydro-1-oxo-
- CAS : 684218-54-0
- Molecular Formula: C₁₃H₁₁NO₃
- Molecular Weight : 229.23 g/mol
- Key Differences :
- Positional isomerism: The carboxylic acid group is at position 3 instead of 4.
- Bioactivity: Positional changes can significantly alter receptor binding profiles in drug design.
| Property | Target Compound (C6-COOH) | C3-COOH Isomer |
|---|---|---|
| Carboxylic Acid Position | C6 | C3 |
| Molecular Formula | C₁₂H₁₀N₂O₃ | C₁₃H₁₁NO₃ |
6-Oxo-1,4,5,6-Tetrahydropyridazine-3-carboxylic Acid
- CAS : 27372-38-9
- Molecular Formula : C₅H₆N₂O₃
- Molecular Weight : 142.11 g/mol
- Key Differences :
- Core Structure: Pyridazine (6-membered ring with two adjacent nitrogen atoms) vs. β-carboline.
- Applications: Used in agrochemicals and as a building block for peptidomimetics.
| Property | Target Compound | Pyridazine Derivative |
|---|---|---|
| Core Heterocycle | β-Carboline | Pyridazine |
| Nitrogen Atoms in Ring | 2 (indole + pyridine-like) | 2 (adjacent positions) |
Biological Activity
1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid (CAS No. 1751-78-6) is a compound belonging to the β-carboline family, which is recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H10N2O3
- Molecular Weight : 230.22 g/mol
- IUPAC Name : 1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors involved in cellular processes such as apoptosis and cell proliferation. The compound's ability to undergo various chemical reactions—including oxidation and reduction—further enhances its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that β-carboline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates inhibitory effects against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound also exhibits cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
Antimalarial Activity
A notable study evaluated the antimalarial activity of related β-carboline derivatives against Plasmodium falciparum. The findings indicated that these compounds can inhibit the growth of malaria parasites with IC50 values below 1 μg/mL. In vivo studies demonstrated that combining these derivatives with standard antimalarial drugs significantly improved therapeutic outcomes.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | <5 | |
| Anticancer | MCF-7 (breast cancer) | 10 | |
| HT-29 (colon cancer) | 15 | ||
| Antimalarial | P. falciparum | <1 |
Case Study 1: Antimalarial Efficacy
A study published in Pharmacological Research investigated the efficacy of a β-carboline derivative similar to this compound against Plasmodium berghei in mice. The results indicated significant reductions in parasitemia levels when treated with the compound at doses of 10 mg/kg and 20 mg/kg compared to control groups (p < 0.0005) .
Case Study 2: Cytotoxicity Against Cancer Cells
Research published in MDPI highlighted the cytotoxic effects of β-carbolines on various cancer cell lines. The study reported that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased apoptosis markers in MCF-7 and HT-29 cells .
Q & A
Q. What are the recommended synthetic routes for 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of β-carboline derivatives typically involves Pictet-Spengler cyclization or modifications of tetrahydroisoquinoline precursors. For the target compound, a multi-step approach is advised:
Initial cyclization : Use tryptophan derivatives or analogous indole-containing substrates with ketone or aldehyde reagents under acidic conditions (e.g., acetic acid) to form the β-carboline core .
Carboxylic acid introduction : Employ regioselective carboxylation via metal-mediated C–H activation or hydrolysis of pre-functionalized esters (e.g., nitrile hydrolysis under basic conditions) .
Oxo-group installation : Oxidative methods (e.g., Jones oxidation) or ketone transfer agents can introduce the 1-oxo moiety.
Optimization : Monitor reaction progress via TLC/HPLC and adjust temperature/pH to minimize side products like over-oxidized species or dimerization .
Q. How should researchers characterize the purity and structural integrity of this compound?
A combined analytical workflow is critical:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity.
- Spectroscopy :
- Mass spectrometry : ESI-MS in negative ion mode to detect [M−H]⁻ peaks matching the molecular formula.
- X-ray crystallography : Resolve solid-state conformation (e.g., dimerization vs. catemer formation) using single-crystal diffraction .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Hazard mitigation : Wear nitrile gloves and eye protection due to potential irritancy (similar to related carboxylic acids) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid).
- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated containers for halogenated organics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for β-carboline derivatives?
Discrepancies often arise from:
- Structural variability : Subtle differences in substituents (e.g., 1-oxo vs. 1-hydroxy groups) drastically alter enzyme binding. Validate compound identity via X-ray/NMR before bioassays .
- Assay conditions : Standardize parameters (e.g., pH, solvent DMSO concentration) to ensure reproducibility. For example, enzyme inhibition assays for acetylcholinesterase should use consistent substrate concentrations (e.g., 0.5 mM acetylcholine) .
- Data normalization : Use positive controls (e.g., donepezil for cholinesterase inhibition) and report IC₅₀ values with confidence intervals .
Q. What strategies are effective for studying the compound’s mechanism of action as an enzyme inhibitor?
- Kinetic studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, vary substrate concentrations in the presence of fixed inhibitor levels .
- Docking simulations : Use software like AutoDock Vina to model interactions with target enzymes (e.g., COX-2 or MAO-A). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess affinity and entropy-driven interactions .
Q. How can isomerism during synthesis be controlled or characterized?
- Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation with resolving agents (e.g., L-tartaric acid) .
- Dynamic NMR : Detect rotamers or ring-flipping processes in the tetrahydro-β-carboline core by variable-temperature ¹H NMR .
- Crystallographic analysis : Resolve enantiomeric excess via X-ray diffraction and compare Flack parameters .
Q. What advanced catalytic methods improve the sustainability of synthesizing this compound?
- Photocatalysis : Employ visible-light-mediated C–H functionalization to introduce the carboxylic acid group without heavy metals .
- Biocatalysis : Use engineered enzymes (e.g., ketoreductases) for stereoselective reduction of intermediates, reducing waste .
- Flow chemistry : Optimize exothermic steps (e.g., cyclization) in continuous reactors to enhance yield and safety .
Q. How should researchers address discrepancies in spectroscopic data across different batches?
- Batch comparison : Perform principal component analysis (PCA) on NMR/IR datasets to identify outlier batches .
- Impurity profiling : Use LC-MS/MS to detect trace side products (e.g., over-oxidized derivatives) and adjust synthetic conditions accordingly .
- Standardized protocols : Adopt USP guidelines for solvent purity, reaction time, and quenching methods to ensure consistency .
Methodological Resources
| Technique | Application | Key Evidence |
|---|---|---|
| X-ray crystallography | Solid-state conformation analysis | |
| Chiral HPLC | Enantiomeric resolution | |
| ITC | Binding affinity quantification | |
| ESI-MS | Molecular weight confirmation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
